Ethyl 2-cyano-3-cyclopropylbut-2-enoate
Description
Ethyl 2-cyano-3-cyclopropylbut-2-enoate is a cyano-substituted α,β-unsaturated ester featuring a cyclopropyl group at the β-position. Its structure comprises an ethyl ester backbone, a cyano (-CN) group at the α-carbon, and a cyclopropane ring at the β-carbon.
Structural elucidation of such compounds relies heavily on crystallographic tools like SHELX and WinGX, which are widely used for small-molecule refinement and structure determination . For instance, SHELXL’s precision in handling high-resolution data makes it indispensable for confirming bond lengths, angles, and stereochemistry in complex systems like cyclopropyl-containing esters .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2-cyano-3-cyclopropylbut-2-enoate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)9(6-11)7(2)8-4-5-8/h8H,3-5H2,1-2H3 |
InChI Key |
NWCKWGBYAROXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1CC1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of Ethyl 2-cyano-3-cyclopropylbut-2-enoate are best understood through comparison with analogs differing in substituents. Below is an analysis of key structural and functional analogs:
(E)-Ethyl 2-cyano-3-hydroxybut-2-enoate
This compound () replaces the cyclopropyl group with a hydroxyl (-OH) substituent. Key differences include:
- Reactivity: The hydroxyl group introduces hydrogen-bonding capability and acidity, enhancing solubility in polar solvents.
- Applications : Hydroxy-substituted analogs are often intermediates in drug synthesis (e.g., β-keto ester pathways), whereas cyclopropyl variants may exhibit enhanced metabolic stability in pharmaceutical applications due to reduced enzymatic degradation .
Ethyl 2-cyano-3-phenylbut-2-enoate
The phenyl group introduces strong electron-withdrawing effects, altering conjugation and reactivity compared to cyclopropyl or hydroxy substituents.
Data Table: Comparative Analysis of this compound and Analogs
Research Findings and Implications
- Electronic Effects : Cyclopropane’s ring strain and conjugation with the α,β-unsaturated system may enhance electrophilicity at the β-carbon, favoring cycloaddition or Diels-Alder reactions .
- Bioactivity: While –5 highlight ethyl acetate extracts in bioactive compounds (e.g., turmeric), the cyclopropyl variant’s bioactivity remains unexplored in the provided sources.
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